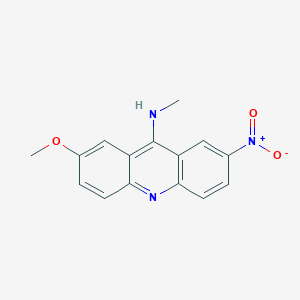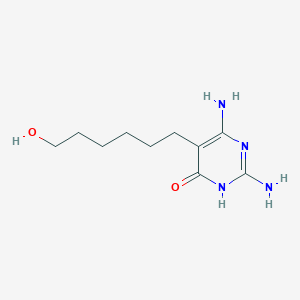![molecular formula C14H22N6O3S B12917993 5'-S-[3-(Methylamino)propyl]-5'-thioadenosine CAS No. 59452-68-5](/img/structure/B12917993.png)
5'-S-[3-(Methylamino)propyl]-5'-thioadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(methylamino)propyl)thio)methyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that belongs to the class of nucleoside analogs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the purine base: This involves the construction of the purine ring system, which can be achieved through various synthetic routes.
Attachment of the sugar moiety: The tetrahydrofuran ring is attached to the purine base through glycosylation reactions.
Introduction of the thioether group: This step involves the substitution of a suitable leaving group with the thioether moiety.
Final functionalization:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The purine ring can be reduced under specific conditions.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying nucleic acid interactions.
Medicine: As a potential antiviral or anticancer agent.
Industry: In the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. For example, nucleoside analogs often inhibit viral polymerases or interfere with DNA synthesis in cancer cells. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A well-known antiviral nucleoside analog.
Gemcitabine: An anticancer nucleoside analog.
Zidovudine: An antiretroviral nucleoside analog.
Uniqueness
The uniqueness of the compound lies in its specific structure, which may confer unique biological activity or selectivity for certain targets. Comparative studies with similar compounds can highlight these unique features and potential advantages.
Propiedades
Número CAS |
59452-68-5 |
|---|---|
Fórmula molecular |
C14H22N6O3S |
Peso molecular |
354.43 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[3-(methylamino)propylsulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O3S/c1-16-3-2-4-24-5-8-10(21)11(22)14(23-8)20-7-19-9-12(15)17-6-18-13(9)20/h6-8,10-11,14,16,21-22H,2-5H2,1H3,(H2,15,17,18)/t8-,10-,11-,14-/m1/s1 |
Clave InChI |
QCFMFNJQDMUBEL-IDTAVKCVSA-N |
SMILES isomérico |
CNCCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
CNCCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


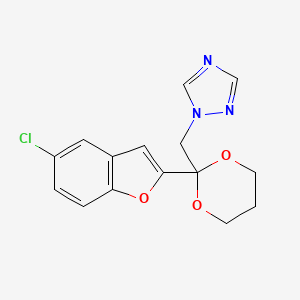
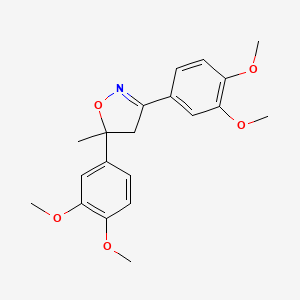
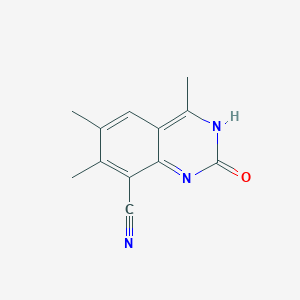

![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
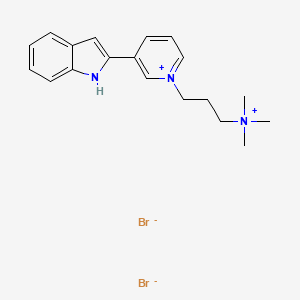
![9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine](/img/structure/B12917950.png)
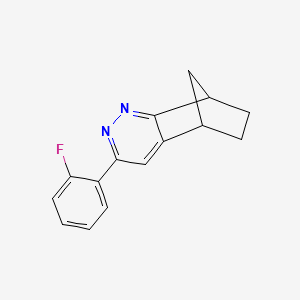

![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
